6,7-Dimethylquinoline-2-carbaldehyde: Physical, Chemical, and Synthetic Profiling for Drug Development
6,7-Dimethylquinoline-2-carbaldehyde: Physical, Chemical, and Synthetic Profiling for Drug Development
Abstract As medicinal chemistry increasingly relies on privileged scaffolds to overcome multidrug resistance and target complex pathogens, quinoline derivatives have emerged as foundational building blocks. 6,7-Dimethylquinoline-2-carbaldehyde (CAS: 1216075-00-1) represents a highly specialized intermediate characterized by a lipophilic dimethyl core and a highly reactive electrophilic formyl group. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, standardized synthetic protocols, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profiling
The structural architecture of 6,7-Dimethylquinoline-2-carbaldehyde consists of a bicyclic quinoline core, substituted with electron-donating methyl groups at the 6 and 7 positions, and an electron-withdrawing carbaldehyde (formyl) group at the 2-position[1]. This specific substitution pattern is highly valued in pharmaceutical development; the methyl groups enhance the molecule's lipophilicity (LogP), thereby improving cellular membrane permeability, while the aldehyde serves as a versatile synthetic handle[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 6,7-Dimethylquinoline-2-carbaldehyde |
| CAS Registry Number | 1216075-00-1 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO, DMF); limited aqueous solubility |
| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizing agents |
| Key NMR Signatures | ^1H NMR: Aldehyde proton singlet at δ ~10.1 ppm; Aromatic protons at δ 7.5-8.5 ppm |
Data synthesized from established chemical inventory databases and structural analogs[1],[2].
Mechanistic Reactivity & Structural Causality
The reactivity of 6,7-Dimethylquinoline-2-carbaldehyde is fundamentally dictated by the electronic push-pull dynamics of its substituents.
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Electrophilicity of the 2-Position: The nitrogen atom in the quinoline ring is highly electronegative, withdrawing electron density from the adjacent α -carbon (position 2) via both inductive and resonance effects. This renders the carbonyl carbon of the 2-carbaldehyde exceptionally electrophilic and highly susceptible to nucleophilic attack by primary amines, hydrazines, and active methylene compounds[3].
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Hyperconjugation from 6,7-Dimethyl Groups: The methyl groups at positions 6 and 7 donate electron density into the aromatic system via hyperconjugation. While this slightly enriches the π -system of the benzene ring, it does not significantly diminish the electrophilicity of the 2-formyl group. Instead, it provides critical steric bulk and lipophilicity, which are essential for anchoring the molecule within hydrophobic pockets of biological targets, such as the efflux pump P-glycoprotein[4].
Standardized Synthesis Protocol: The Riley Oxidation
The most direct and reliable method for synthesizing quinoline-2-carbaldehydes is the Riley Oxidation of the corresponding 2-methylquinoline precursor (in this case, 2,6,7-trimethylquinoline) using Selenium Dioxide (SeO₂)[4],[5].
Experimental Workflow & Causality
Step 1: Reagent Preparation & Solvation
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Action: Dissolve 1.0 equivalent of 2,6,7-trimethylquinoline in 1,4-dioxane. Add 1.2 to 1.5 equivalents of Selenium Dioxide (SeO₂) and a catalytic amount of water (approx. 0.5 mL per 10 mmol).
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Causality: 1,4-dioxane is chosen because it effectively solubilizes both the organic substrate and the oxidant at elevated temperatures. The catalytic water is critical; it hydrates SeO₂ to form selenous acid (H₂SeO₃), which is the true active oxidizing species that initiates the electrophilic attack on the enamine-like tautomer of the 2-methyl group[4].
Step 2: Thermal Activation (Reflux)
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Action: Heat the reaction mixture to 70–80°C under a reflux condenser for 4 to 12 hours.
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Causality: The elevated temperature provides the activation energy required for the initial ene-reaction between the active oxidant and the α -methyl group, followed by a [2,3]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde[5].
Step 3: Filtration & Detoxification
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Action: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite, washing with ethyl acetate.
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Causality: The oxidation process reduces SeO₂ to elemental selenium (Se⁰), which precipitates as a fine, toxic red powder. Because colloidal selenium can easily pass through standard filter paper and contaminate the product, Celite is mandatory to trap the particulates and ensure a safe, pure filtrate[5].
Step 4: Self-Validation & Quality Control
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Action: Concentrate the filtrate in vacuo and purify via silica gel column chromatography. Validate the product using ^1H NMR.
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Causality: A self-validating protocol requires proof of transformation. The reaction is deemed successful when the ^1H NMR spectrum shows the complete disappearance of the 2-methyl singlet (typically around δ 2.7 ppm) and the emergence of a highly deshielded aldehyde proton singlet at δ >10.0 ppm[1].
Synthetic workflow for 6,7-Dimethylquinoline-2-carbaldehyde via Riley Oxidation.
Applications in Medicinal Chemistry & Drug Discovery
The 2-carbaldehyde moiety serves as a strategic lynchpin for generating diverse libraries of bioactive compounds. By exploiting the electrophilicity of the formyl group, medicinal chemists can rapidly synthesize complex pharmacophores.
1. Schiff Bases and Hydrazones (Antimicrobial Agents) Condensation of 6,7-Dimethylquinoline-2-carbaldehyde with primary amines or hydrazines yields Schiff bases and hydrazones. These derivatives exhibit potent broad-spectrum antimicrobial activity. The azomethine linkage (C=N) formed during this condensation is critical for biological activity, as it facilitates hydrogen bonding with bacterial target proteins. Studies on analogous quinoline-2-carbaldehyde hydrazones have demonstrated significant Minimum Inhibitory Concentration (MIC) efficacy against strains like Bacillus subtilis and Escherichia coli[6],[7].
2. Chalcone Hybrids (Antitumor & Tubulin Inhibition) Through Claisen-Schmidt condensation with various acetophenones, the carbaldehyde is converted into an α,β -unsaturated ketone (chalcone). Quinoline-chalcone hybrids are highly effective microtubule polymerization inhibitors. They bind to the colchicine site of tubulin, disrupting the cytoskeletal dynamics necessary for cancer cell division, leading to apoptosis in multidrug-resistant tumor models[3].
3. Multidrug Resistance (MDR) Reversal Agents The lipophilic nature of the 6,7-dimethyl core, combined with specific side chains attached via the 2-position, allows these molecules to act as competitive inhibitors of P-glycoprotein (P-gp). By binding to P-gp, these quinoline derivatives prevent the efflux of standard chemotherapeutic drugs (like doxorubicin) out of the cancer cell, thereby reversing the MDR phenotype and restoring drug efficacy[4].
Medicinal chemistry pathways utilizing the 2-carbaldehyde moiety for drug discovery.
References
- EvitaChem. "Buy 6,7-Dimethylquinoline-2-carbaldehyde (EVT-12041560) - EvitaChem".
- BLD Pharm. "1782796-65-9 | 1,6-naphthyridine-5-carbaldehyde | BLD Pharm".
- CKT College. "Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview".
- ResearchGate.
- ACS Publications.
- MDPI. "Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells".
- Google Patents. "US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines".
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1782796-65-9|1,6-naphthyridine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]
- 6. ckthakurcollege.net [ckthakurcollege.net]
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